2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione
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Overview
Description
2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione is a complex organic compound that features both quinoline and indene-1,3-dione moieties
Preparation Methods
The synthesis of 2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione typically involves the condensation reaction between indane-1,3-dione and quinoline-8-carbaldehyde. The reaction is usually carried out under acidic or basic conditions, depending on the desired product. For instance, the reaction can be catalyzed by piperidine in ethanol to yield the desired compound .
Chemical Reactions Analysis
2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the quinoline moiety, where electrophilic substitution is common.
Condensation: The compound can form Michael adducts with aldehydes, leading to various condensation products.
Scientific Research Applications
2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Organic Electronics: Due to its electron-accepting properties, it is used in the design of dyes for solar cells and photoinitiators for polymerization.
Photopolymerization: The compound is used as a photoinitiator in the polymerization process, making it valuable in the production of various polymers.
Mechanism of Action
The mechanism of action of 2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione involves its ability to undergo self-oxidation and form stable adducts with various aldehydes. The molecular targets and pathways involved include the formation of Michael adducts and subsequent oxidation products, which are crucial for its applications in medicinal chemistry and organic electronics .
Comparison with Similar Compounds
2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione can be compared with other similar compounds such as:
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to bioimaging.
Quinoline derivatives: These compounds are widely studied for their biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features of quinoline and indene-1,3-dione, which provide it with distinct chemical and physical properties.
Properties
IUPAC Name |
2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-18-13-7-1-2-8-14(13)19(23)15(18)11-21-16-9-3-5-12-6-4-10-20-17(12)16/h1-11,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUHTOYLNEAOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC4=C3N=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC4=C3N=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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